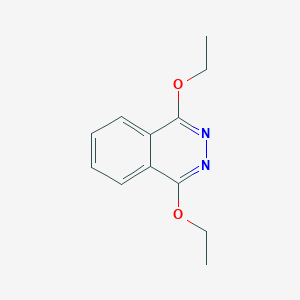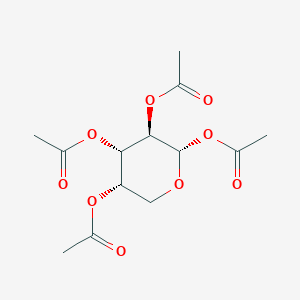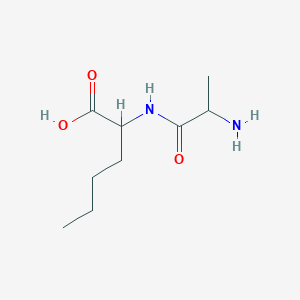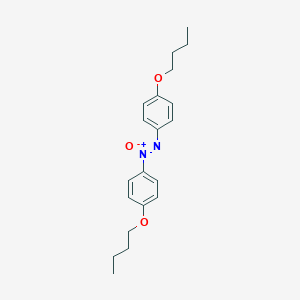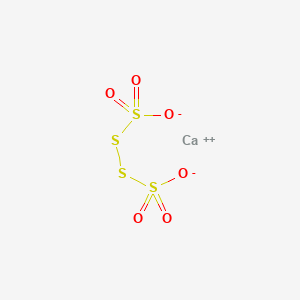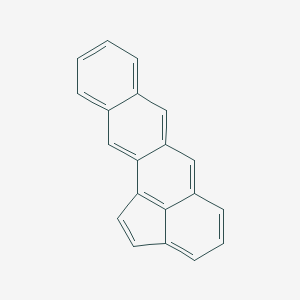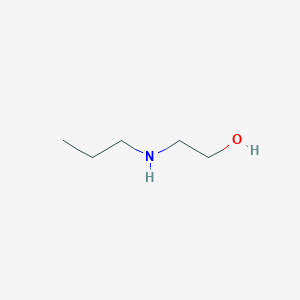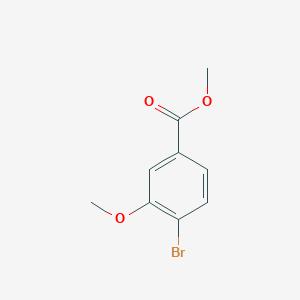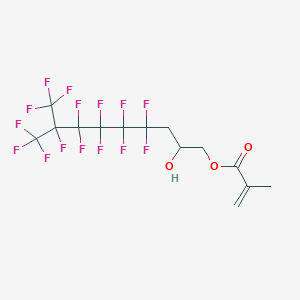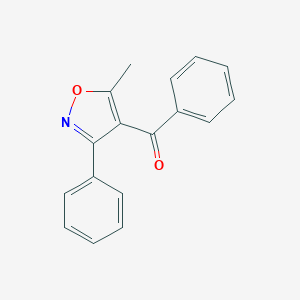
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, commonly known as MPA, is a chemical compound that has been extensively studied for its various applications in scientific research. MPA belongs to the class of isoxazole derivatives and is widely used as a research tool in the field of neuroscience and pharmacology.
Wirkmechanismus
MPA acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. MPA enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemische Und Physiologische Effekte
MPA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties and can induce sleep in mice. MPA has been shown to increase the duration of the open state of the GABA-A receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPA is its high potency and selectivity for GABA-A receptors. It has a low toxicity and is well-tolerated in animal models. MPA is also readily available and can be synthesized in large quantities. However, one of the limitations of MPA is that it has a short half-life and is rapidly metabolized in vivo. This can limit its use in certain experiments, and alternative compounds may be more suitable.
Zukünftige Richtungen
There are several future directions for the research of MPA. One area of interest is the development of novel compounds that target GABA receptors with higher potency and selectivity. Another area of interest is the study of the role of GABA receptors in various neurological disorders, and the potential for GABA receptor modulators as therapeutic agents. Additionally, the development of new methods for synthesizing MPA and related compounds could lead to improved efficiency and yield.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of (5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, which is then purified using column chromatography. The yield of MPA is generally high, and the purity can be increased by further purification techniques.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively used as a research tool in the field of neuroscience and pharmacology. It is commonly used to study the function of GABA receptors and their role in various neurological disorders such as anxiety, depression, and epilepsy. MPA has also been used to study the effects of drugs that target GABA receptors, such as benzodiazepines and barbiturates.
Eigenschaften
CAS-Nummer |
14677-93-1 |
|---|---|
Produktname |
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone |
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO2/c1-12-15(17(19)14-10-6-3-7-11-14)16(18-20-12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI-Schlüssel |
VOHIVHYGFMOJFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
14677-93-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



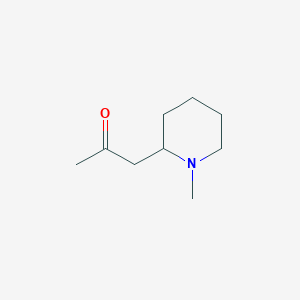
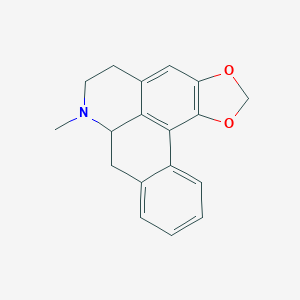
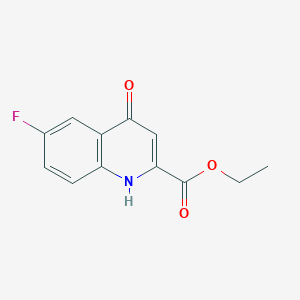
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
